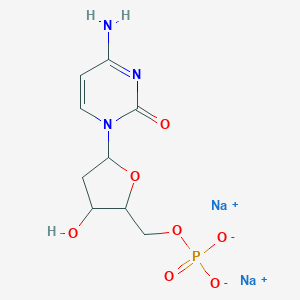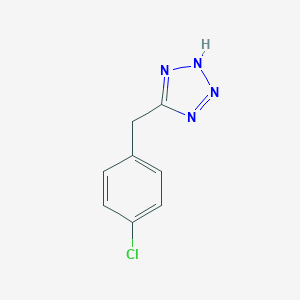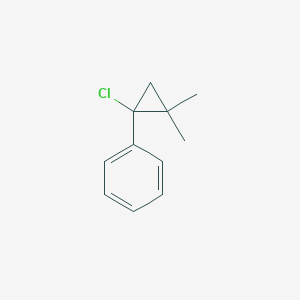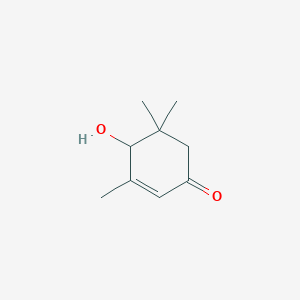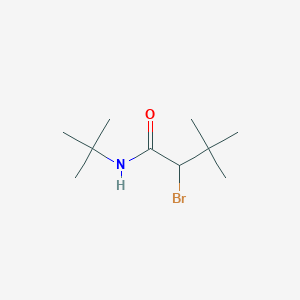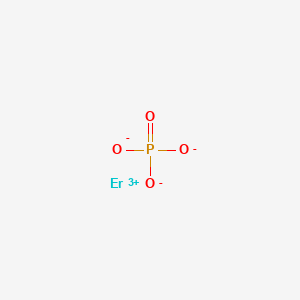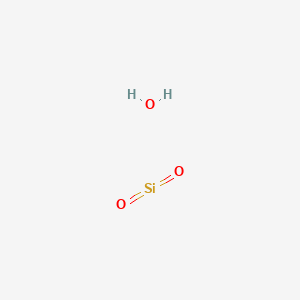
Dioxosilane Hydrate
説明
Synthesis Analysis
The synthesis of compounds related to dioxosilane hydrate involves complex reactions, such as the metathesis reaction and dehydrogenation processes. For example, the formation of dichlorosilane, a precursor for N-heterocyclic silylene, highlights the intricate reactions involved in synthesizing silicon-based compounds (Jana et al., 2010). Additionally, the double insertion of carbon dioxide into Si–N bonds of diaminosilanes to give di(carbamoyloxy)silanes demonstrates the potential for creating polysiloxanes from simple reactions, further emphasizing the versatile routes for synthesizing silicon-containing materials (Kraushaar et al., 2012).
Molecular Structure Analysis
The study of penta-coordinated chlorosilanes offers insights into the molecular structure and bonding of silicon compounds. These compounds exhibit versatile chemistry, allowing for the synthesis of various silicon-based materials with potential applications in industry and technology (Weinmann et al., 1998).
Chemical Reactions and Properties
The reactivity of silicon compounds, such as the unusual deoxygenative dimerization catalyzed by palladium complexes, showcases the broad range of chemical reactions that organosilicon compounds can undergo. These reactions are pivotal for the synthesis of biaryls and potentially for the development of new materials (Shih et al., 2001).
Physical Properties Analysis
The physical and thermodynamic properties of dichlorosilane, such as vapor pressure, heat of vaporization, and thermal conductivity, are crucial for its application in the semiconductor industry, especially in the epitaxial growth of high-grade silicon and the production of solar-cell grade silicon (Cheng et al., 1984).
Chemical Properties Analysis
The exploration of hydrides in silicon chemistry, such as the intermediacy in the exchange reactions of di- and tri-hydrogenosilanes catalyzed by hydrides, underscores the dynamic chemical properties of silicon compounds. These reactions facilitate the understanding of silicon-hydrogen and silicon-carbon bond formations, which are fundamental in organosilicon chemistry (Becker et al., 1989).
科学的研究の応用
Gas Hydrates in Nature and Laboratory
Scientific Field: Chemistry, Geology
Application Summary
Dioxosilane Hydrate, like other gas hydrates, are ice-like compounds consisting of gas and water molecules. They occur wherever elevated pressures and low temperatures prevail; and where enough water and hydrate-forming gas molecules are available .
Methods of Application: Gas hydrates form under elevated pressures and low temperature conditions when sufficient amounts of gas and water are available . The properties of the enclosed gas molecules such as size and shape influence the structure and thermodynamic properties of the resulting hydrate phase .
Results or Outcomes: This study provides an overview of the (thermodynamic) requirements and various models for the nucleation and growth of gas hydrates and the different gas hydrate structures that may occur and which have been detected in nature .
Industrial Applications of Gas Hydrates
Scientific Field: Industrial Chemistry
Application Summary
Gas hydrates, including Dioxosilane Hydrate, may be utilized in industrial applications. This may include the storage and transport of gases, gas separation, sea water desalination, or waste water treatments as well as cooling issues .
Methods of Application
The specific methods of application would depend on the specific industrial application. For example, for gas storage and transport, the gas would be encapsulated in the hydrate under specific temperature and pressure conditions .
Results or Outcomes
The outcomes of these applications would also depend on the specific application. For example, for gas storage and transport, the outcome would be the successful encapsulation and release of the gas .
Cement Hydration and Mechanical Properties
Scientific Field: Civil Engineering
Methods of Application: The specific methods of application would involve mixing the Dioxosilane Hydrate with the mortar during the preparation process.
Results or Outcomes: The outcome of this application is enhanced flexural strength and compressive strength of the mortar.
Gas Hydrate Research in Pipelines
Scientific Field: Petroleum Engineering
Methods of Application
The research involves the development of predictive models based on experimental observations. The multiscale approach discussed in this article is based on many years of systematic investigations; phenomena related to gas hydrate formation are considered at the microscale to the macroscale .
Results or Outcomes: The processes surrounding hydrate nucleation, growth, and agglomeration are critical to designing strategies for hydrate plug avoidance and management .
Increasing the Rate of Gas Hydrate Growth
Scientific Field: Chemical Engineering
Methods of Application: The specific methods of application would involve manipulating the conditions under which the gas hydrate forms to increase the rate of growth .
Results or Outcomes: The outcome of this application would be the successful increase in the rate of gas hydrate growth .
Reducing the Average Pore Diameter in the Ice Shell
Scientific Field: Chemical Engineering
Methods of Application: The specific methods of application would involve manipulating the conditions under which the gas hydrate forms to reduce the average pore diameter in the ice shell .
Results or Outcomes: The outcome of this application would be the successful reduction in the average pore diameter in the ice shell, leading to increased filtration resistance .
Safety And Hazards
将来の方向性
Dioxosilane Hydrate and its derivatives are used in mortars to enhance flexural strength and compressive strength due to their reaction with calcium silicate hydrates2. Dioxosilane-based compounds aid in the study of the mechanical behavior of arterial tissues and other biological materials2.
Please note that this information is based on the available search results and may not cover all aspects of Dioxosilane Hydrate. For more detailed information, please refer to specific scientific literature or experts in the field.
特性
IUPAC Name |
dioxosilane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O2Si.H2O/c1-3-2;/h;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCFXGAMWKDGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913092 | |
| Record name | Silanedione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.099 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxosilane Hydrate | |
CAS RN |
10279-57-9, 14639-88-4, 98759-73-0, 1343-98-2 | |
| Record name | Silica hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10279-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silica, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opal (SiO2.xH2O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opal-CT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098759730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14138 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silanedione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silica, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRATED SILICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6O7T4G8P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




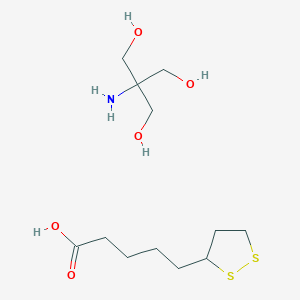
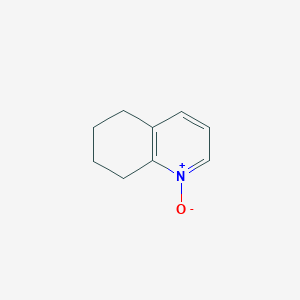

![Kyselina wolframova [Czech]](/img/structure/B85289.png)

